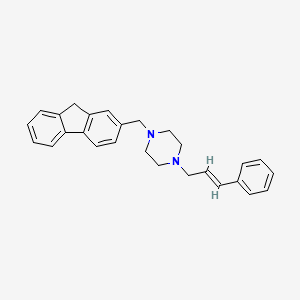
1-(9H-fluoren-2-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9H-fluoren-2-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as FPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FPP has been studied for its biological and physiological effects, as well as its mechanism of action and synthesis methods. In
Mécanisme D'action
The mechanism of action of 1-(9H-fluoren-2-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood, but it is believed to act as a modulator of the neurotransmitter systems in the brain. 1-(9H-fluoren-2-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to bind to the serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. 1-(9H-fluoren-2-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine may also interact with other neurotransmitter systems, including dopamine and norepinephrine.
Biochemical and Physiological Effects
1-(9H-fluoren-2-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to have various biochemical and physiological effects, including anxiolytic, antidepressant, and antitumor effects. 1-(9H-fluoren-2-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to reduce anxiety-like behavior in animal models, as well as improve symptoms of depression. 1-(9H-fluoren-2-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine has also been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
1-(9H-fluoren-2-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine has several advantages as a compound for scientific research, including its high purity and ease of synthesis. However, 1-(9H-fluoren-2-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine also has limitations, including its limited solubility in water and potential toxicity at high doses.
Orientations Futures
There are several potential future directions for the study of 1-(9H-fluoren-2-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine, including its use as a tool to study the mechanisms of synaptic transmission and its potential as a therapeutic agent for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 1-(9H-fluoren-2-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine and its potential applications in various fields.
Conclusion
In conclusion, 1-(9H-fluoren-2-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. 1-(9H-fluoren-2-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been studied for its biological and physiological effects, as well as its mechanism of action and synthesis methods. While further research is needed to fully understand the potential of 1-(9H-fluoren-2-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine, it has the potential to be a valuable tool for scientific research and a potential therapeutic agent for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-(9H-fluoren-2-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine involves a multi-step process that includes the reaction of fluorene with benzyl chloride to form 9-benzylfluorene. This intermediate is then reacted with piperazine and 3-phenyl-2-propenal to form 1-(9H-fluoren-2-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine. The synthesis of 1-(9H-fluoren-2-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been optimized to increase yield and purity, making it a viable compound for scientific research.
Applications De Recherche Scientifique
1-(9H-fluoren-2-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, 1-(9H-fluoren-2-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been explored as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In pharmacology, 1-(9H-fluoren-2-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been studied for its potential as a therapeutic agent for the treatment of anxiety and depression. In neuroscience, 1-(9H-fluoren-2-ylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been explored for its potential as a tool to study the mechanisms of synaptic transmission.
Propriétés
IUPAC Name |
1-(9H-fluoren-2-ylmethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2/c1-2-7-22(8-3-1)9-6-14-28-15-17-29(18-16-28)21-23-12-13-27-25(19-23)20-24-10-4-5-11-26(24)27/h1-13,19H,14-18,20-21H2/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQRFFHQTJABRC-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC4=C(C=C3)C5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC4=C(C=C3)C5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,6-difluorobenzyl)-N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5966629.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5966644.png)
![4-chloro-2,5-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B5966650.png)
![N~4~-[(1-acetyl-3-piperidinyl)methyl]-6-methyl-2,4-pyrimidinediamine](/img/structure/B5966652.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B5966659.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-5-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B5966676.png)
![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5966687.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-methyl-1(2H)-isoquinolinone](/img/structure/B5966689.png)
![N~1~-[3-(dimethylamino)propyl]-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B5966696.png)
![N,N,N'-trimethyl-N'-[4-(4-morpholinylcarbonyl)phenyl]sulfamide](/img/structure/B5966714.png)
![2-[2-(9-acridinyl)vinyl]-4-nitrophenol](/img/structure/B5966729.png)
![1-(1,3-benzodioxol-5-yl)-N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-4-piperidinamine](/img/structure/B5966734.png)
![1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5966741.png)